![molecular formula C10H14N2O2 B14664894 4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one CAS No. 50722-62-8](/img/structure/B14664894.png)
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one is a complex organic compound with the molecular formula C10H15N2O2. It is a derivative of 4-azatricyclo[4.3.1.13,8]undecan-5-one, which is formed during the Beckmann rearrangement of adamantanone oxime
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one typically involves the nitrosation of 4-azatricyclo[4.3.1.13,8]undecan-5-one. This process can be achieved by reacting the parent compound with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-nitro-4-azatricyclo[4.3.1.13,8]undecan-5-one.
Reduction: Formation of 4-amino-4-azatricyclo[4.3.1.13,8]undecan-5-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitroso-4-azatricyclo[431
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azatricyclo[4.3.1.13,8]undecan-5-one: The parent compound, which lacks the nitroso group.
4-Nitro-4-azatricyclo[4.3.1.13,8]undecan-5-one: An oxidized derivative with a nitro group.
4-Amino-4-azatricyclo[4.3.1.13,8]undecan-5-one: A reduced derivative with an amino group.
Uniqueness
4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one is unique due to its nitroso functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
50722-62-8 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14N2O2/c13-10-8-2-6-1-7(3-8)5-9(4-6)12(10)11-14/h6-9H,1-5H2 |
InChI-Schlüssel |
BYOIIXLUJYPHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)N(C3=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


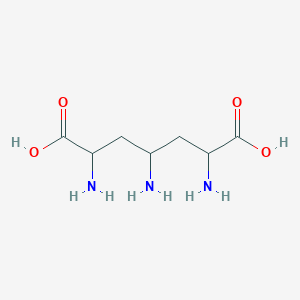
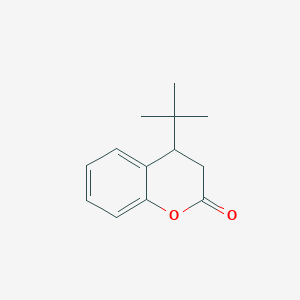
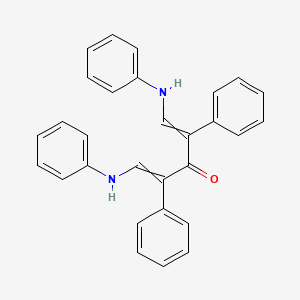
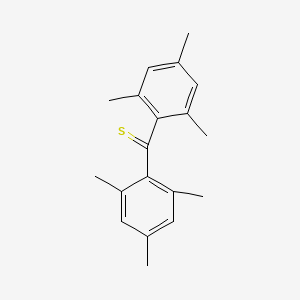
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
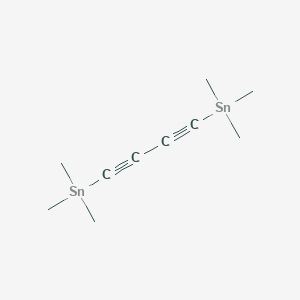
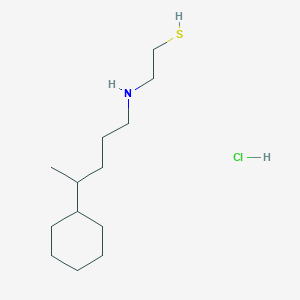
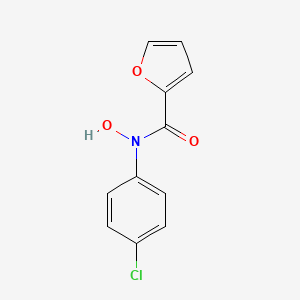
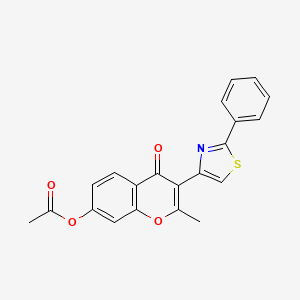

![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
